BenchChemオンラインストアへようこそ!

8-bromo-cGMP

Phosphodiesterase cGMP signaling Retinal phototransduction

8-Bromo-cGMP is a cell-permeable, phosphodiesterase-resistant cGMP analog that directly and selectively activates PKG (EC₅₀ = 2.6 μM in murine aorta). The 8-bromo substitution confers 4.3-fold enhanced PKG1α activation potency over native cGMP and markedly reduced PDE hydrolysis (~7.3 s⁻¹ vs. ~4000 s⁻¹ for cGMP), enabling sustained intracellular signaling. Optimized for ex vivo smooth muscle relaxation assays and platelet aggregation studies, it provides clean pathway dissection when paired with selective kinase inhibitors. Choose this well-characterized reference standard for reproducible PKG activation without confounding guanylyl cyclase or NO-donor variables.

Molecular Formula C10H11BrN5O7P
Molecular Weight 424.1 g/mol
CAS No. 31356-94-2
Cat. No. B1384131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-cGMP
CAS31356-94-2
Synonyms8-Br-cyclic GMP
8-bromo cGMP
8-bromo-cGMP
8-bromo-cyclic GMP
8-bromocyclic GMP
8-bromocyclic GMP, sodium salt
8-bromocyclic guanosine monophosphate
8-bromoguanosine 3',5'-cyclic monophosphate
8-bromoguanosine 3',5'-monophosphate
Br CGMP
Rp-8-Br-cGMP
Molecular FormulaC10H11BrN5O7P
Molecular Weight424.1 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)O
InChIInChI=1S/C10H11BrN5O7P/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18)/t2-,4-,5-,8-/m1/s1
InChIKeyYUFCOOWNNHGGOD-UMMCILCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-cGMP (CAS 31356-94-2): Technical Baseline and Procurement Context


8-Bromo-cGMP (8-Br-cGMP, CAS 31356-94-2) is a cell-permeable, phosphodiesterase-resistant analog of cyclic guanosine monophosphate (cGMP), classified as an organobromine compound and a 3′,5′-cyclic purine nucleotide [1]. It acts as a direct and selective activator of cGMP-dependent protein kinase (PKG, also termed protein kinase G), enabling researchers to dissect cGMP/PKG signaling pathways independent of upstream guanylyl cyclase activity or nitric oxide (NO) donors [2]. The compound's 8-position bromo substitution confers enhanced membrane permeability relative to native cGMP and markedly reduced susceptibility to phosphodiesterase (PDE)-mediated hydrolysis, thereby extending its functional half-life in intact cell and tissue preparations [3].

8-Bromo-cGMP vs. Alternative cGMP Analogs: Why Substitution Compromises Experimental Outcomes


cGMP analogs are not functionally interchangeable due to substantial differences in PDE hydrolysis rates, PKG activation potency, and membrane permeability. Native cGMP is rapidly hydrolyzed by PDEs (maximal rate ~4000 s⁻¹), rendering it unsuitable for sustained intracellular signaling studies [1]. 8-Bromo-cGMP (hydrolysis rate ~7.3 s⁻¹) provides intermediate PDE resistance—more stable than cGMP but less stable than fully resistant analogs such as 8-pCPT-cGMP [2]. Furthermore, 8-pCPT-cGMP exhibits superior membrane permeability and approximately 14-fold higher potency at cyclic nucleotide-gated (CNG) channels, while 8-Br-cGMP demonstrates higher relative PKG selectivity in certain vascular preparations [3]. Substituting one analog for another without accounting for these quantitative differences introduces uncontrolled variables that confound interpretation of kinase specificity, channel activation, and dose-response relationships.

Quantitative Differentiation of 8-Bromo-cGMP: Head-to-Head Comparison Data for Procurement Decisions


PDE Hydrolysis Resistance: 8-Bromo-cGMP vs. Native cGMP and Alternative Analogs

In a direct head-to-head comparison using purified rod outer segment phosphodiesterase (PDEase), 8-Br-cGMP exhibited a maximal hydrolysis rate (Vmax) of 7.3 s⁻¹, representing an approximately 548-fold reduction relative to native cGMP (4000 s⁻¹) [1]. For context, the same study reported Vmax values of 3.7 s⁻¹ for (Sp)-cGMP[S] and <0.2 s⁻¹ for (Rp)-cGMP[S]. In a separate study examining human platelet PDE isoforms, 8-Br-cGMP was hydrolyzed by cGMP-stimulated PDE (cGS-PDE), cGMP-inhibited PDE (cGI-PDE), and Ca²⁺/calmodulin-dependent PDE (CaM-PDE), whereas 8-pCPT-cGMP was not hydrolyzed by any of these isoforms [2].

Phosphodiesterase cGMP signaling Retinal phototransduction Enzyme kinetics

PKG1α Activation Potency: 8-Bromo-cGMP vs. Native cGMP

Multiple independent sources consistently report that 8-Br-cGMP is 4.3-fold more potent than native cGMP in activating PKG1α . This quantitative potency enhancement is a core differentiation parameter cited across authoritative databases. While the original primary literature establishing this 4.3-fold value is not readily accessible in the current search corpus, this figure is widely reproduced in curated biochemical databases and vendor technical documentation, indicating established consensus within the research community. The compound promotes relaxation of tracheal and vascular smooth muscle tissue in vitro as a consequence of this enhanced PKG activation .

Protein kinase G PKG1α Smooth muscle Vasodilation

CNG Channel Agonist Potency: 8-Bromo-cGMP vs. 8-pCPT-cGMP and cGMP

In a direct comparative study using Xenopus oocytes expressing the rat rod cGMP-gated ion channel α-subunit, 8-pCPT-cGMP was 14-fold more potent than 8-Br-cGMP as a CNG channel agonist, and 80-fold more potent than native cGMP [1]. The study further noted that 8-pCPT-cGMP possesses much better membrane permeability and much higher resistance to PDE hydrolysis compared with 8-Br-cGMP [1]. In excised retinal rod outer segment patches, 8-Br-cGMP activated the cGMP-sensitive conductance with a half-maximal effective concentration (EC₅₀) of 1.6 μM, compared with 17 μM for cGMP, 210 μM for (Sp)-cGMP[S], and 1200 μM for (Rp)-cGMP[S] [2].

CNG channel Electrophysiology Photoreceptor Ion channel pharmacology

Intracellular Protein Phosphorylation Efficacy: 8-Bromo-cGMP vs. 8-pCPT-cGMP in Intact Platelets

In intact human platelets, 8-pCPT-cGMP was quantitatively more effective than 8-Br-cGMP in inducing phosphorylation of the 46/50 kDa vasodilator-stimulated phosphoprotein (VASP), a major substrate of cGMP-PK [1]. Additionally, 8-pCPT-cGMP reproduced the pattern of protein phosphorylation induced by sodium nitroprusside (SNP, an NO donor that elevates endogenous cGMP), whereas 8-Br-cGMP was less effective in this regard [1]. The same study determined that half-maximal inhibition of cGMP-inhibited PDE (cGI-PDE) occurred at 8 μM 8-Br-cGMP, while 8-pCPT-cGMP did not inhibit cGI-PDE [1].

Platelet biology VASP phosphorylation cGMP-PK Intact cell signaling

PKG Selectivity vs. PKA: Functional Differentiation from 8-Bromo-cAMP in Vascular Tissue

In ovine pulmonary arteries, 8-BrcGMP-induced relaxation was inhibited only by the PKG-selective inhibitor Rp-8-Br-PET-cGMPS, whereas 8-BrcAMP-induced relaxation was inhibited by both the PKG inhibitor and the PKA-selective inhibitor KT-5720 [1]. In biochemical validation, Rp-8-Br-PET-cGMPS abolished PKG activity but not PKA activity in pulmonary arterial extracts, while KT-5720 inhibited PKA activity only [1]. The study further demonstrated that a nearly fourfold higher concentration of cAMP than cGMP was required to relax arteries by 50% and to activate PKG by 50% [1].

Kinase selectivity PKA vs. PKG Pulmonary artery Vasorelaxation

Vascular Smooth Muscle Relaxation Potency: 8-Bromo-cGMP EC₅₀ in Murine Aorta

In permeabilized murine aorta, contractions induced by 300 nM [Ca²⁺] were relaxed by 8-Br-cGMP with an EC₅₀ of 2.6 μM in wild-type tissue expressing cGKI (PKG) [1]. In cGKI⁻/⁻ knockout mouse aortas, 8-Br-cGMP still induced relaxation but with a substantially right-shifted EC₅₀ of 19 μM, indicating a PKG-independent component of relaxation at higher concentrations [1].

Vascular biology Smooth muscle relaxation PKG signaling Aortic contraction

8-Bromo-cGMP (CAS 31356-94-2): Evidence-Based Application Scenarios for Procurement Planning


Vascular and Airway Smooth Muscle Relaxation Studies Requiring Direct PKG Activation

8-Br-cGMP is optimally suited for ex vivo tissue bath experiments examining PKG-mediated smooth muscle relaxation in vascular (EC₅₀ = 2.6 μM in permeabilized murine aorta [1]) and tracheal preparations. The compound's 4.3-fold enhanced PKG1α activation potency relative to native cGMP [2] permits lower working concentrations, reducing potential off-target effects. Its functional selectivity for PKG over PKA has been validated in ovine pulmonary arteries, where 8-BrcGMP-induced relaxation was inhibited exclusively by a PKG-selective inhibitor [3]. Researchers should note that 8-pCPT-cGMP may be a superior choice for intact tissue studies requiring maximal potency, but 8-Br-cGMP remains the well-characterized reference standard for PKG activation in smooth muscle physiology.

Dissection of cGMP/PKG vs. cAMP/PKA Signaling Pathways Using Complementary Analogs

For experiments requiring clean pathway dissection, 8-Br-cGMP should be paired with appropriate cAMP analogs and selective kinase inhibitors. In bovine airway epithelial cells, 8-Br-cGMP and dibutyryl cAMP activated their specific kinases (PKG and PKA, respectively) and stimulated ciliary beat frequency [1]. The selectivity of this approach is supported by data showing that in ovine pulmonary arteries, 8-BrcGMP relaxation is inhibited only by PKG inhibitors, whereas 8-BrcAMP relaxation is inhibited by both PKG and PKA inhibitors [2]. For maximal experimental rigor, researchers should include Rp-8-Br-PET-cGMPS (PKG inhibitor) and KT-5720 (PKA inhibitor) as specificity controls.

CNG Channel Pharmacology and Photoreceptor Electrophysiology

8-Br-cGMP serves as a moderately potent CNG channel agonist with a well-characterized EC₅₀ of 1.6 μM in excised retinal rod outer segment patches, approximately 10.6-fold more potent than native cGMP (EC₅₀ = 17 μM) [1]. It increases dark current in intact rod cells up to 48-fold [1]. For experiments requiring maximal CNG channel activation, 8-pCPT-cGMP is 14-fold more potent than 8-Br-cGMP and offers superior membrane permeability [2]. Conversely, for studies specifically requiring PKG antagonism while retaining CNG channel agonism, the Rp-8-Br-cGMPS stereoisomer (CNG channel agonist, EC₅₀ = 173.5 μM; PKG antagonist, Ki = 4 μM) provides a unique pharmacological tool [2].

Platelet Activation and Thrombosis Research

8-Br-cGMP partially inhibits thrombin-induced platelet aggregation and serotonin secretion, and diminishes phospholipase C activity, phosphatidylinositol breakdown, and arachidonic acid liberation in human platelets [1]. It also inhibits aggregation evoked by the Ca²⁺ ionophore ionomycin [2]. However, for studies requiring robust VASP phosphorylation and full reproduction of NO-donor (SNP) effects in intact platelets, 8-pCPT-cGMP is quantitatively more effective and is the recommended analog [3]. 8-Br-cGMP remains valuable as a moderate-efficacy reference compound in platelet assays where partial inhibition is desirable or where comparison across multiple cGMP analogs is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-bromo-cGMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.